molecular formula C10H20N2 B3023537 2-(Pyrrolidin-1-yl)cyclohexan-1-amine CAS No. 118768-63-1

2-(Pyrrolidin-1-yl)cyclohexan-1-amine

Cat. No. B3023537
CAS RN: 118768-63-1
M. Wt: 168.28 g/mol
InChI Key: FLEFKPPJPOWCSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrrolidin-1-yl)cyclohexan-1-amine is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecular formula of this compound is C10H19N .


Synthesis Analysis

A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .


Molecular Structure Analysis

The molecular structure of 2-(Pyrrolidin-1-yl)cyclohexan-1-amine is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .


Chemical Reactions Analysis

The synthesis of 2-(pyrrolidin-1-yl)pyrimidines involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine . This reaction significantly expands the applicability of this reaction and opens new possibilities for the synthesis of substituted 2-(pyrrolidin-1-yl)pyrimidines .


Physical And Chemical Properties Analysis

The molecular weight of 2-(Pyrrolidin-1-yl)cyclohexan-1-amine is 151.2487 . More detailed physical and chemical properties were not found in the retrieved papers.

Future Directions

The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Future research may focus on exploring the pharmacophore space due to sp3-hybridization, and the contribution to the stereochemistry of the molecule .

properties

IUPAC Name

2-pyrrolidin-1-ylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h9-10H,1-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEFKPPJPOWCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00559260
Record name 2-(Pyrrolidin-1-yl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-1-yl)cyclohexan-1-amine

CAS RN

118768-63-1
Record name 2-(Pyrrolidin-1-yl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyrrolidin-1-yl)cyclohexan-1-amine
Reactant of Route 2
Reactant of Route 2
2-(Pyrrolidin-1-yl)cyclohexan-1-amine
Reactant of Route 3
Reactant of Route 3
2-(Pyrrolidin-1-yl)cyclohexan-1-amine
Reactant of Route 4
2-(Pyrrolidin-1-yl)cyclohexan-1-amine
Reactant of Route 5
Reactant of Route 5
2-(Pyrrolidin-1-yl)cyclohexan-1-amine
Reactant of Route 6
Reactant of Route 6
2-(Pyrrolidin-1-yl)cyclohexan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.